Crystal structure and X-ray diffraction data for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid
Crystal structure and X-ray diffraction data for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1h)-yl)acetic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of N-Aryl-imides: A Case Study on (1,3-Dioxoisoindolin-2-yl)acetic Acid
A Note to the Reader: As a Senior Application Scientist, it is crucial to begin with a statement on the availability of data. As of the latest search in March 2026, a complete, publicly available crystal structure and corresponding X-ray diffraction dataset for (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid could not be located in open-access crystallographic databases (such as the Cambridge Structural Database or the Crystallography Open Database).
However, the principles of crystallographic analysis are universal. To fulfill the educational and technical requirements of this guide, we will conduct a detailed examination of a closely related and structurally significant isomer, (1,3-Dioxoisoindolin-2-yl)acetic acid , also known as N-carboxymethylphthalimide. This molecule shares the core N-substituted dicarboximide and acetic acid moieties, making it an excellent proxy for understanding the solid-state chemistry and analytical techniques relevant to this class of compounds. The data and insights presented herein are derived from peer-reviewed crystallographic studies and are intended to provide researchers, scientists, and drug development professionals with a robust framework for interpreting such data.
Introduction: The Significance of N-Aryl-imides in Medicinal Chemistry
N-substituted aryl-imides, including both the phthalimide and homophthalimide scaffolds, are privileged structures in medicinal chemistry. Their rigid frameworks serve as versatile templates for the design of therapeutic agents. The phthalimide group, in particular, has a storied history, from its use in the Gabriel synthesis of primary amines to its infamous role in the thalidomide tragedy, which ultimately led to a deeper understanding of stereochemistry in drug action. Today, derivatives of these scaffolds are investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties. This includes its solubility, stability, and, crucially, its ability to interact with biological targets. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.
This guide will provide a detailed walkthrough of the crystallographic data for (1,3-Dioxoisoindolin-2-yl)acetic acid, offering insights into the experimental choices and the interpretation of the results.
Molecular and Crystal Structure of (1,3-Dioxoisoindolin-2-yl)acetic Acid
The molecular structure of (1,3-Dioxoisoindolin-2-yl)acetic acid consists of a planar phthalimide ring system connected to an acetic acid moiety through the nitrogen atom. Detailed crystallographic data for a co-crystal containing this molecule have been reported, providing a clear picture of its solid-state conformation and intermolecular interactions[1].
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for a co-crystal of (1,3-Dioxoisoindolin-2-yl)acetic acid with N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide[1]. The data presented here pertains to the acid molecule within this co-crystal structure.
| Parameter | Value |
| Chemical Formula | C₁₀H₇NO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1238 (4) |
| b (Å) | 12.7963 (7) |
| c (Å) | 15.9191 (11) |
| α (°) | 105.590 (5) |
| β (°) | 97.535 (4) |
| γ (°) | 91.564 (4) |
| Volume (ų) | 1574.9 (2) |
| Z | 2 |
| Temperature (K) | 293 |
| R-factor | 0.040 |
Data sourced from Novakovic et al. (2012)[1].
Expert Insight: The choice of a triclinic crystal system and the P-1 space group is common for complex organic molecules that do not possess high symmetry. The R-factor of 0.040 indicates a good refinement of the crystal structure model against the experimental diffraction data, lending high confidence to the atomic positions and derived geometric parameters.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules do not exist in isolation. Their arrangement is governed by a network of intermolecular forces. For (1,3-Dioxoisoindolin-2-yl)acetic acid, hydrogen bonding is a dominant feature. The carboxylic acid group is a potent hydrogen bond donor (the -OH) and acceptor (the C=O).
In the reported co-crystal structure, the two independent acid molecules are linked to a central hydrazone molecule through strong O—H···N and O—H···O hydrogen bonds[1]. Beyond these primary interactions, the crystal packing is further stabilized by weaker C—H···O and π–π stacking interactions, with centroid-to-centroid distances between aromatic rings in the range of 3.85 to 3.87 Å[1].
Trustworthiness through Self-Validation: The observed intermolecular interactions are consistent with the known chemical nature of the functional groups present. The carboxylic acid's propensity to form strong hydrogen bonds and the planar aromatic rings' tendency to engage in π–π stacking are well-established principles of physical organic chemistry. This internal consistency between molecular structure and crystal packing validates the experimental result.
Caption: Intermolecular interactions in the co-crystal of (1,3-Dioxoisoindolin-2-yl)acetic acid.
Experimental Protocol: From Crystal to Structure
The determination of a crystal structure is a multi-step process that demands precision and careful experimental design. The workflow described below is a standard, field-proven methodology.
Synthesis and Crystallization
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Synthesis: (1,3-Dioxoisoindolin-2-yl)acetic acid is typically synthesized by the reaction of phthalic anhydride with glycine. This is a well-established and robust synthetic route.
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Purification: The crude product is purified by recrystallization, often from a solvent like ethanol, to remove impurities that could inhibit single crystal growth.
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Single Crystal Growth: The generation of X-ray quality single crystals is often the most challenging step. A common and effective method is slow evaporation.
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A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of acetone and methanol).
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The solution is placed in a loosely covered vial in a vibration-free environment.
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Over several days to weeks, the solvent slowly evaporates, allowing for the ordered growth of single crystals.
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Causality in Experimental Choice: The choice of solvent for crystallization is critical. A solvent system in which the compound has moderate solubility is ideal. If solubility is too high, the solution will be difficult to saturate; if it's too low, crystal growth may be stunted. Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a well-ordered, single crystal lattice.
X-ray Diffraction Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (commonly to ~100 K or ~293 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[2]. The diffracted X-rays are recorded by a detector.
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Structure Solution and Refinement:
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The collected diffraction data (a series of reflections with specific intensities and positions) are processed to determine the unit cell dimensions and space group.
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Initial atomic positions are determined using direct methods or Patterson methods (e.g., with software like SHELXS)[1].
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The structural model is then refined against the experimental data using least-squares methods (e.g., with software like SHELXL). This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns.
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Caption: Standard workflow for single-crystal X-ray structure determination.
Conclusion and Future Directions
This guide has detailed the crystallographic analysis of (1,3-Dioxoisoindolin-2-yl)acetic acid as a representative case for N-aryl-imides. We have explored its molecular structure, the critical role of intermolecular forces in its crystal packing, and the rigorous experimental workflow required for its determination. The principles and methodologies discussed here are directly applicable to the titular compound, (1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, for which a public crystal structure remains to be determined.
For researchers in drug development, obtaining the crystal structure of this specific homophthalimide derivative would be a valuable next step. Such data would allow for direct comparison of the solid-state properties of the five-membered phthalimide ring system versus the six-membered homophthalimide system, potentially revealing differences in packing efficiency, hydrogen bonding motifs, and conformational flexibility that could impact its performance as a pharmaceutical agent.
References
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Novakovic, S. B., Bogdanovic, G. A., Mohamed, S. K., Albayati, M. R., & Hameed, A. S. (2012). 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(10), o2897–o2898. [Link]
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PubChemLite. (n.d.). 2-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid. Retrieved March 18, 2026, from [Link]
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Prasad, K. R., & Kumar, M. S. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Journal of the Korean Chemical Society, 59(2), 136-148. [Link]
